DPLG3

iNOS nNOS eNOS

Non-selective proteasome inhibition confounds immunological research with off-target cytotoxicity. DPLG3 is a rationally designed N,C-capped dipeptidomimetic that selectively inhibits the immunoproteasome chymotryptic β5i (LMP7) subunit with thousands-fold selectivity over constitutive β5c. - β5i IC50: 4.5 nM; mouse i-20S IC50: 9.4 nM - Downregulates NF-κB p50/p65 without suppressing constitutive proteasome activity - Validated negative control for β5c-dependent processes; shipped under blue ice with global logistics support.

Molecular Formula C37H41FN4O5
Molecular Weight 640.7 g/mol
Cat. No. B12385057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPLG3
Molecular FormulaC37H41FN4O5
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC(C)(C)ONC(=O)CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NCC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C37H41FN4O5/c1-37(2,3)47-42-34(44)23-32(40-33(43)21-18-25-10-5-4-6-11-25)36(46)41-31(22-26-16-19-29(38)20-17-26)35(45)39-24-28-14-9-13-27-12-7-8-15-30(27)28/h4-17,19-20,31-32H,18,21-24H2,1-3H3,(H,39,45)(H,40,43)(H,41,46)(H,42,44)/t31-,32-/m0/s1
InChIKeyDDEQIWLWJUDFKG-ACHIHNKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Key Identification for (2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide


(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide is a synthetic peptidomimetic compound characterized by a central butanediamide core with a tert-butyloxy (Boc-like) protecting group and a distinct 4-fluorophenyl-naphthalene motif [1]. It is identified as a potent and selective inhibitor of the inducible Nitric Oxide Synthase (iNOS) isoform, with defined activity against neuronal and endothelial isoforms [2]. The compound is cataloged in authoritative chemical biology databases with the identifier CHEMBL1801498 [1].

Critical Procurement Note: Why Generic Substitution is Not Advisable for (2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide


Generic substitution within the NOS inhibitor or peptidomimetic classes is scientifically invalid due to significant, quantifiable differences in isoform selectivity and potency. Simple structural analogs, such as those lacking the specific naphthalene or butanediamide arrangement, exhibit markedly different pharmacological profiles, particularly in their ability to discriminate between iNOS, nNOS, and eNOS isoforms [1]. Replacing this specific compound with a seemingly similar alternative without head-to-head data risks introducing unwanted off-target effects (e.g., on eNOS which regulates blood pressure) or failing to achieve the required iNOS inhibition in the experimental model [2]. The quantitative evidence in Section 3 details these specific, non-interchangeable performance characteristics.

Head-to-Head Performance Data for (2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide


Superior Isoform Selectivity for iNOS over eNOS and nNOS

This compound demonstrates high selectivity for the inducible NOS isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. Its EC50 for iNOS inhibition is 180 nM, whereas it is 7.2-fold less potent against nNOS (EC50 = 1,300 nM) and >555-fold less potent against eNOS (EC50 > 100,000 nM) in the same cell-based assay system [1].

iNOS nNOS eNOS Selectivity Inflammation

Potent iNOS Inhibition in a Cellular Context

The compound inhibits human iNOS with an EC50 of 180 nM in a cellular assay, placing it in the moderate-to-high potency range for this target class [1]. While more potent iNOS inhibitors exist (e.g., some with IC50 values in the low nM range [2]), this compound's potency is well-characterized and paired with its selectivity profile, making it a useful tool compound.

iNOS Inflammation Cellular Assay EC50

Structural Differentiation from a Close Pentanediamide Analog

A close structural analog, (2S)-N'-tert-butyl-N-[(2S)-1-[(4-fluoronaphthalen-1-yl)methylamino]-1-oxopropan-2-yl]-2-(3-phenylpropanoylamino)pentanediamide (CHEMBL4758484), differs only by a pentanediamide core and a 4-fluoronaphthalene group, yet exhibits a distinct target profile, potently inhibiting the immunoproteasome (IC50 = 1.6 nM) [1]. This highlights the critical role of the butanediamide core and the specific 4-fluorophenyl-naphthalene arrangement of the target compound in conferring its NOS isoform selectivity.

Structure-Activity Relationship Proteasome Butanediamide Pentanediamide

Validated Research Applications for (2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide


Dissecting the Role of iNOS in Inflammatory Signaling Pathways

This compound is ideally suited for in vitro and ex vivo studies where selective inhibition of iNOS is required to delineate its specific contribution to inflammatory responses. Its >555-fold selectivity for iNOS over eNOS [1] ensures that observed effects are not confounded by off-target inhibition of eNOS, a common pitfall with less selective NOS inhibitors [2]. This makes it a valuable tool for researchers investigating cytokine-induced nitric oxide production in macrophage or other immune cell models.

Negative Control for Proteasome Inhibition Studies Involving Related Analogs

Given that its close pentanediamide analog is a potent proteasome inhibitor (IC50 = 1.6 nM) [3], this compound serves as an excellent negative control. Researchers can use it to confirm that observed biological effects from structurally related compounds are specifically due to proteasome inhibition and not NOS inhibition, or vice versa. This is a critical application for SAR studies and target validation experiments.

Benchmarking NOS Inhibitor Selectivity in Cellular Assays

With well-defined EC50 values for all three human NOS isoforms in a single, comparable cellular assay system (HEK293 cells) [1], this compound is an ideal benchmark standard. It can be used to calibrate assay performance and to assess the relative selectivity of novel, internally-developed NOS inhibitors, providing a reproducible reference point for cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPLG3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.